N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Description

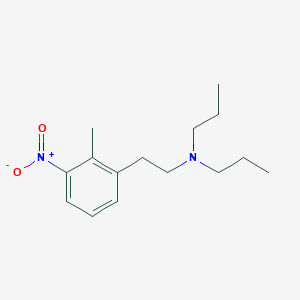

N,N-Dipropyl-2-methyl-3-nitrophenylethanamine (CAS: 91374-23-1) is a synthetic organic compound with the molecular formula C₁₅H₂₄N₂O₂ and a molecular weight of 264.36 g/mol . Structurally, it features a phenylethanamine backbone substituted with a methyl group at position 2, a nitro group at position 3, and N,N-dipropylamine substituents on the ethylamine side chain (Fig. 1) .

Properties

IUPAC Name |

N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNVHUSMDIAWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536201 | |

| Record name | N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-23-1 | |

| Record name | 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, 2-methyl-3-nitro-N,N-dipropyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropyl-2-methyl-3-nitrophenylethanamine involves the reaction of 2-methyl-3-nitrobenzaldehyde with N,N-dipropylamine in the presence of a reducing agent . The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol . The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield . The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropyl-2-methyl-3-nitrophenylethanamine undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form secondary amines or other derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

Amines: Reduction of the nitro group to an amino group.

Halogenated Derivatives: Electrophilic substitution reactions on the aromatic ring.

Scientific Research Applications

Synthesis and Derivatives

N,N-Dipropyl-2-methyl-3-nitrophenylethanamine is primarily utilized as a precursor for synthesizing 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, which acts as a prejunctional dopamine receptor agonist. This class of compounds is crucial for modulating dopamine release in the nervous system, thereby influencing various neurological functions such as motor control and reward pathways .

Therapeutic Applications

- Dopamine Receptor Agonism :

- Potential Anti-inflammatory Properties :

- Research in Neurotransmission :

Case Study 1: Dopaminergic Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that demonstrated significant dopaminergic activity. These compounds were evaluated for their efficacy in enhancing dopamine release in animal models, showing promise for future therapeutic applications .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound derivatives revealed methods to improve yield and purity. Techniques such as solid-phase synthesis and advanced purification methods were employed to produce high-quality intermediates suitable for further pharmacological testing .

Mechanism of Action

The mechanism of action of N,N-dipropyl-2-methyl-3-nitrophenylethanamine involves its interaction with dopamine receptors in the brain . The compound acts as a prejunctional dopamine receptor agonist, modulating the release of dopamine and influencing various neurological pathways . This interaction can lead to changes in mood, behavior, and motor function .

Comparison with Similar Compounds

Physical Properties :

- Appearance : White crystalline powder or colorless to yellow liquid .

- Density : ~1.029 g/cm³ (predicted) .

- Boiling Point : 373.8°C at 760 mmHg .

- Purity : ≥99% (pharmaceutical grade) .

Applications :

Primarily used as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as dopamine agonists . It is manufactured under strict quality control (e.g., moisture ≤0.001%, impurities ≤0.1%) to meet regulatory standards for drug synthesis .

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their contrasting properties:

Structural and Functional Group Analysis

This compound vs. 3-Amino-2-methyl-N,N-dipropylbenzeneethanamine

- Functional Groups: The nitro group in 91374-23-1 is electron-withdrawing, reducing reactivity in nucleophilic substitutions compared to the amino group in 111725-11-2, which is electron-donating and more reactive .

- Pharmacological Role: The nitro derivative serves as a synthetic intermediate, whereas the amino analog (111725-11-2) is directly used as an API (e.g., Ropinirole) .

- Stability: Nitro compounds are generally more stable under oxidative conditions but may pose explosion risks under high heat. Amino analogs require protection (e.g., acetylation) to prevent oxidation .

Comparison with Acetamide Derivatives

Dual Nitro-Substituted Analogs

The compound 115287-37-1 contains two nitro groups and a phenoxy linkage, significantly increasing its molecular weight (193.20 g/mol vs. 264.36 g/mol) and reducing solubility in aqueous media .

Physicochemical Properties

| Property | This compound | 3-Amino-2-methyl-N,N-dipropylbenzeneethanamine |

|---|---|---|

| Molecular Weight | 264.36 g/mol | 234.38 g/mol |

| Boiling Point | 373.8°C | Not reported |

| Solubility | Low in water (hydrophobic) | Moderate (amino group enhances H-bonding) |

| Storage | Sealed, dry, and cool | Refrigerated (due to amine reactivity) |

Biological Activity

N,N-Dipropyl-2-methyl-3-nitrophenylethanamine (CAS No: 91374-23-1) is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of neurotransmitter modulation. Its structure includes a nitrophenyl group and two propyl chains, which contribute to its pharmacological properties. This article delves into its biological activity, synthesis, and related research findings.

- Molecular Formula: C₁₅H₂₄N₂O₂

- Molecular Weight: 264.37 g/mol

- Appearance: Yellow or brown clear liquid

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Modulation :

- Synthesis of Related Compounds :

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of this compound can be influenced by its structural features. A comparative analysis with structurally similar compounds reveals distinct pharmacokinetic profiles:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-diethyl-2-methyl-3-nitrophenylethanamine | Ethyl groups instead of propyl | Different pharmacokinetics |

| 4-(N,N-Dimethylamino)-2-methylphenol | Dimethylamino group | Different biological activity |

| N,N-dibutyl-2-methylphenylethanamine | Butyl groups instead of propyl | Varying solubility properties |

This table illustrates how variations in structure can lead to differing biological effects and pharmacological profiles.

Research Findings and Case Studies

Several studies have evaluated the effects of this compound and its derivatives:

- Dopaminergic Effects :

- Preclinical Studies :

- Potential Therapeutic Applications :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N,N-dipropyl-2-methyl-3-nitrophenylethanamine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nitration of a precursor aromatic ring followed by alkylation of the amine group. For example, intermediates like 2-methyl-3-nitrophenylacetic acid (CAS 23876-15-5) may be generated during nitration steps, as noted in related compounds . Characterization of intermediates and the final product requires techniques such as:

- NMR spectroscopy (1H/13C) to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity and identify by-products .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : A combination of orthogonal methods ensures accuracy:

- Reverse-phase HPLC with photodiode array detection to resolve structural analogs (e.g., positional isomers of the nitro group).

- Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives.

- Elemental analysis to verify stoichiometry, particularly for nitrogen and oxygen content due to the nitro group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like 2-methyl-3-nitrobenzeneacetic acid during synthesis?

- Methodological Answer : By-product formation (e.g., 2-methyl-3-nitrobenzeneacetic acid, CAS 23876-15-5) can arise from over-nitration or oxidation. Strategies include:

- Controlled nitration using mixed acids (HNO3/H2SO4) at low temperatures (0–5°C) to limit side reactions.

- In situ monitoring via FTIR to track nitro group introduction.

- Post-reduction purification using silica gel chromatography to isolate the target compound .

Q. What strategies resolve structural isomers or stereochemical variants of this compound in complex mixtures?

- Methodological Answer : Separation challenges arise from isomers with nitro group positional variations (e.g., 2-nitro vs. 4-nitro). Advanced approaches include:

- Chiral stationary phase HPLC for enantiomeric resolution.

- 2D NMR techniques (e.g., NOESY) to differentiate substituent orientations.

- X-ray crystallography for absolute configuration determination .

Q. How can computational methods predict the reactivity of the nitro group in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations model the electron-withdrawing effects of the nitro group, which influence reaction pathways:

- Frontier molecular orbital (FMO) analysis to identify reactive sites.

- Solvent effect simulations (e.g., using polarizable continuum models) to optimize reaction media.

- Kinetic isotope effect (KIE) studies to probe mechanistic steps .

Q. What protocols ensure stability of this compound under varying storage conditions?

- Methodological Answer : Nitro compounds are sensitive to light and heat. Stability studies should include:

- Forced degradation testing under acidic/alkaline conditions to identify degradation products.

- Long-term storage trials at controlled temperatures (-20°C) with desiccants to prevent hydrolysis.

- Periodic HPLC-UV analysis to monitor purity over time .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved during structural confirmation?

- Methodological Answer : Discrepancies may arise from impurities or isotopic interference. Steps to resolve contradictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.